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E3 ligase Ligand-Linker Conjugates 15 -

E3 ligase Ligand-Linker Conjugates 15

Catalog Number: EVT-1725730
CAS Number:
Molecular Formula: C19H19N3O8
Molecular Weight: 417.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PROTACs function by bringing the POI and the E3 ligase into close proximity, facilitating the ubiquitination of the POI by the recruited E3 ligase. This process ultimately leads to the degradation of the POI by the proteasome, a cellular machinery responsible for degrading ubiquitinated proteins [].

Future Directions
  • Expanding the E3 Ligase Toolbox: Currently, only a limited number of E3 ligases are effectively recruited by PROTACs. Discovering new ligands and developing strategies to target a broader range of E3 ligases will significantly expand the scope of this technology [, , , ].
  • Optimizing Linker Design: Developing novel linkers with improved stability, solubility, and cell permeability will be crucial for enhancing the efficacy and drug-like properties of PROTACs [, , ].
  • Enhancing Target Selectivity: Minimizing off-target effects remains a significant challenge for PROTACs. Strategies to improve target selectivity, such as incorporating PROTACs into antibody-drug conjugates (ADCs), are under investigation [].
  • Exploring Novel Applications: Beyond targeted protein degradation, E3 ligase ligand-linker conjugates could be engineered for various applications, such as modulating protein-protein interactions, delivering payloads to specific cellular compartments, or developing novel biosensors [, ].

PROTACs based on Lenalidomide

Compound Description: Lenalidomide is an immunomodulatory drug and a known ligand for the E3 ligase Cereblon (CRBN). It has shown efficacy in treating multiple myeloma and other hematologic malignancies. When incorporated into PROTACs, lenalidomide serves as the E3 ligase recruiting moiety. [, , ]

Relevance: This class of compounds is directly relevant to "E3 Ligase Ligand-Linker Conjugates 15" as they represent a significant portion of researched PROTAC molecules. The provided papers heavily feature lenalidomide and its derivatives as common building blocks for PROTAC synthesis, indicating a high likelihood of structural similarity to the target compound. [, , , , ]

PROTACs based on Pomalidomide

Compound Description: Pomalidomide, structurally similar to lenalidomide, is another immunomodulatory drug that binds to CRBN. It is also used in the treatment of multiple myeloma and demonstrates improved potency compared to lenalidomide. In PROTAC design, pomalidomide functions as the E3 ligase ligand, typically conjugated to a target protein ligand via a linker. [, ]

Relevance: The structural similarity to lenalidomide and its frequent use in CRBN-recruiting PROTACs suggest that "E3 Ligase Ligand-Linker Conjugates 15" might belong to this category. These compounds are structurally related to lenalidomide-based PROTACs and target the same E3 ligase, making them relevant for comparison and understanding structure-activity relationships. [, ]

PROTACs based on Thalidomide

Compound Description: Thalidomide is the prototypical immunomodulatory drug and a CRBN ligand. Despite its historical association with teratogenicity, thalidomide and its analogs are used in the treatment of multiple myeloma and other conditions. Similar to lenalidomide and pomalidomide, thalidomide acts as the E3 ligase binding moiety in PROTAC molecules. [, ]

Relevance: Given the emphasis on CRBN-recruiting PROTACs in the provided papers, "E3 Ligase Ligand-Linker Conjugates 15" could be structurally related to this class of compounds. This class is related to the previous two by virtue of targeting the same E3 ligase, CRBN, and sharing a core chemical structure with lenalidomide and pomalidomide. [, ]

VH032-based PROTACs

Compound Description: VH032 is a small molecule that binds to the von Hippel-Lindau (VHL) E3 ligase. VHL is another well-studied E3 ligase frequently exploited in PROTAC technology. VH032-based PROTACs consist of VH032 linked to a ligand for the target protein. []

Relevance: While the provided papers focus heavily on CRBN, they also highlight the importance of diversifying the E3 ligases used in PROTACs. This makes VH032-based PROTACs relevant as they exemplify a different class of degraders targeting an alternative E3 ligase. Although "E3 Ligase Ligand-Linker Conjugates 15" is less likely to be directly structurally related to this class, they serve as a point of comparison for E3 ligase specificity and PROTAC design strategies. []

Piperlongumine Conjugates

Compound Description: Piperlongumine (PL) is a natural product that has been found to bind to multiple E3 ligases, including KEAP1. []

Relevance: The discovery of PL as a novel E3 ligase ligand expands the repertoire of available E3 ligase recruiters for PROTAC development. The research demonstrates that PL conjugates can effectively degrade target proteins in a ubiquitin-proteasome-dependent manner. [] While not explicitly stated, it's plausible that "E3 Ligase Ligand-Linker Conjugates 15" could incorporate PL or its derivatives, especially considering the drive to explore new E3 ligase recruitment strategies.

Overview

E3 ligase Ligand-Linker Conjugates 15 is a synthetic compound designed for use in the innovative field of proteolysis-targeting chimeras, commonly referred to as PROTAC technology. This compound integrates a ligand that binds to an E3 ubiquitin ligase with a linker that connects to a target protein, facilitating targeted protein degradation. The primary role of E3 ligases is to catalyze the transfer of ubiquitin to substrate proteins, marking them for degradation by the proteasome, which is crucial for maintaining cellular homeostasis and regulating various biological processes .

Source and Classification

E3 ligase Ligand-Linker Conjugates 15 is classified under PROTACs, which are bifunctional molecules designed to recruit target proteins for ubiquitination and subsequent degradation. This compound specifically targets E3 ligases, a category of enzymes essential for the ubiquitin-proteasome system. The structural composition of E3 ligase Ligand-Linker Conjugates 15 allows it to effectively bridge E3 ligases with specific target proteins, making it a valuable tool in drug discovery and therapeutic applications .

Synthesis Analysis

The synthesis of E3 ligase Ligand-Linker Conjugates 15 involves several key steps:

  1. Ligand Selection: Choosing an appropriate ligand that can effectively bind to the specific E3 ligase.
  2. Linker Design: Developing a linker that connects the ligand to the target protein while maintaining optimal spatial orientation and flexibility.
  3. Chemical Coupling: Utilizing various chemical reactions such as amide bond formation or click chemistry to attach the ligand and linker together.
  4. Purification: Employing techniques such as chromatography to purify the synthesized compound.

The synthesis process must ensure that the final product retains its biological activity and specificity towards both the E3 ligase and the target protein .

Molecular Structure Analysis

E3 ligase Ligand-Linker Conjugates 15 has a complex molecular structure characterized by its specific functional groups essential for its biological activity. The exact molecular formula and structural representation provide insights into its binding capabilities:

  • Molecular Formula: C32H47ClN4O6S
  • The structure typically includes:
    • A ligand moiety that interacts with the E3 ligase.
    • A flexible linker that allows for spatial accommodation between the E3 ligase and target protein.
    • Functional groups that enhance solubility and stability in biological environments.

Understanding the molecular structure is crucial for optimizing its efficacy in targeted protein degradation .

Chemical Reactions Analysis

The primary chemical reaction involving E3 ligase Ligand-Linker Conjugates 15 is the formation of ternary complexes with target proteins and E3 ligases. This process can be summarized as follows:

  1. Binding: The ligand binds to the E3 ligase, forming a stable complex.
  2. Recruitment: The linker facilitates the recruitment of the target protein to this complex.
  3. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules onto lysine residues of the target protein, marking it for degradation by the proteasome.

This mechanism is essential for regulating protein levels within cells and plays a significant role in various cellular signaling pathways .

Mechanism of Action

The mechanism of action of E3 ligase Ligand-Linker Conjugates 15 involves several stages:

  1. Formation of Ternary Complex: The compound brings together the E3 ligase and the target protein through its ligand-linker structure.
  2. Ubiquitin Transfer: Once in proximity, the E3 ligase facilitates the transfer of ubiquitin chains onto specific lysine residues on the target protein.
  3. Degradation Signal: This ubiquitination serves as a signal for recognition by the 26S proteasome, leading to degradation.

This targeted approach allows for precise modulation of cellular pathways, making it particularly useful in therapeutic contexts where selective degradation of disease-related proteins is desired .

Physical and Chemical Properties Analysis

E3 ligase Ligand-Linker Conjugates 15 exhibits several notable physical and chemical properties:

These properties are critical for determining its efficacy in biological applications and ensuring optimal performance in drug development .

Applications

E3 ligase Ligand-Linker Conjugates 15 has significant applications in scientific research, particularly in:

  • Drug Development: Used as a tool in developing therapeutics targeting specific proteins implicated in diseases such as cancer and neurodegenerative disorders.
  • Biochemical Research: Facilitates studies on protein interactions, degradation pathways, and cellular signaling mechanisms.
  • Therapeutic Modulation: Enables precise control over protein levels within cells, providing insights into disease mechanisms and potential treatment strategies.

The ability to selectively degrade unwanted proteins positions this compound as a valuable asset in both academic research and pharmaceutical development .

Properties

Product Name

E3 ligase Ligand-Linker Conjugates 15

IUPAC Name

4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butanoic acid

Molecular Formula

C19H19N3O8

Molecular Weight

417.4 g/mol

InChI

InChI=1S/C19H19N3O8/c23-13-7-6-11(17(27)21-13)22-18(28)10-3-1-4-12(16(10)19(22)29)30-9-14(24)20-8-2-5-15(25)26/h1,3-4,11H,2,5-9H2,(H,20,24)(H,25,26)(H,21,23,27)

InChI Key

RZVLFEVSXBBCIP-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCC(=O)O

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCC(=O)O

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